molecular formula C19H34NO22P5 B15091094 [2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

Cat. No.: B15091094
M. Wt: 783.3 g/mol
InChI Key: IXYNNGQAIOJOOH-UHFFFAOYSA-N
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Description

myo-Inositol 1,2,3,4,6-pentakisphosphate is a polyphosphorylated carbohydrate derivative of myo-inositol. It is a member of the inositol phosphate family, which plays significant roles in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, apoptosis, and energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol 1,2,3,4,6-pentakisphosphate typically involves the phosphorylation of myo-inositol. One common method includes the use of inositol phosphate kinases to sequentially add phosphate groups to the inositol ring. The reaction conditions often require specific pH levels and the presence of ATP as a phosphate donor .

Industrial Production Methods

Industrial production of myo-Inositol 1,2,3,4,6-pentakisphosphate may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes to produce the compound. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

myo-Inositol 1,2,3,4,6-pentakisphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various inositol phosphates with different degrees of phosphorylation and functional group substitutions. These products can have distinct biological activities and applications .

Mechanism of Action

The mechanism of action of myo-Inositol 1,2,3,4,6-pentakisphosphate involves its interaction with specific molecular targets and pathways. It acts as a second messenger in cellular signaling, binding to receptors and enzymes to modulate their activity. This interaction can lead to changes in intracellular calcium levels, activation of protein kinases, and regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

myo-Inositol 1,2,3,4,6-pentakisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and regulatory functions. Its ability to act as a second messenger in various signaling pathways sets it apart from other inositol phosphates .

Properties

Molecular Formula

C19H34NO22P5

Molecular Weight

783.3 g/mol

IUPAC Name

[2-(6-benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)

InChI Key

IXYNNGQAIOJOOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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